5-Hydroxyimidazole-4-acetic acid is a compound that belongs to the imidazole family, characterized by its unique structure and potential biological activities. This compound is notable for its role in various biochemical processes and has garnered attention in medicinal chemistry due to its interactions with neurotransmitter receptors.
5-Hydroxyimidazole-4-acetic acid can be derived from the metabolism of certain amino acids and is also synthesized through various chemical reactions involving imidazole derivatives. The compound's synthesis often involves starting materials that are readily available in laboratory settings, making it accessible for research purposes.
5-Hydroxyimidazole-4-acetic acid is classified as a substituted imidazole compound. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and they play significant roles in pharmacology and biochemistry. This specific compound is recognized for its partial agonist activity at gamma-aminobutyric acid receptors, which are crucial in the central nervous system.
The synthesis of 5-hydroxyimidazole-4-acetic acid can be achieved through several methods, primarily focusing on the manipulation of acyclic precursors. A notable approach involves the use of hydroxylamine and various carbonyl compounds in a multi-component reaction.
The molecular structure of 5-hydroxyimidazole-4-acetic acid features a five-membered imidazole ring with a hydroxyl group at position 5 and an acetic acid moiety at position 4. This configuration contributes to its biological activity.
Key structural data include:
5-Hydroxyimidazole-4-acetic acid participates in various chemical reactions, including:
The reactions often require careful control of conditions (temperature, solvent choice) to optimize yields and minimize degradation products. For instance, using acetic acid as a solvent has been shown to enhance yields in bromination reactions .
The mechanism of action for 5-hydroxyimidazole-4-acetic acid primarily involves its interaction with gamma-aminobutyric acid receptors. As a partial agonist, it binds to these receptors, influencing neurotransmission processes in the central nervous system.
Research indicates that certain analogues of this compound exhibit selective binding affinities for different receptor subtypes, which may lead to varied pharmacological effects depending on their structural modifications .
5-Hydroxyimidazole-4-acetic acid has several applications in scientific research:
5-Hydroxyimidazole-4-acetic acid belongs to the class of imidazole carboxylic acid derivatives. Its systematic IUPAC name is 2-(5-hydroxy-1H-imidazol-4-yl)acetic acid, reflecting the hydroxy substitution at position 5 and the acetic acid chain at position 4 of the imidazole ring. Due to tautomerism (Section 1.3), an alternative IUPAC name for the dominant oxo form is 2-(2-oxo-2,5-dihydro-1H-imidazol-4-yl)acetic acid [2] [3]. The molecular formula is C₅H₆N₂O₃, with a monoisotopic mass of 142.0378 Da and a molecular weight of 142.11 g/mol.
Table 1: Atomic Composition and Mass Data
Element | Count | Contribution to Mass (Da) |
---|---|---|
Carbon (C) | 5 | 60.05 |
Hydrogen (H) | 6 | 6.06 |
Nitrogen (N) | 2 | 28.01 |
Oxygen (O) | 3 | 48.00 |
Total | 142.12 |
The acetic acid moiety (–CH₂COOH) at C4 and the hydroxyl group at C5 are key functional groups governing reactivity and intermolecular interactions [3].
Spectroscopic characterization provides definitive evidence for the structure and tautomeric state of 5-hydroxyimidazole-4-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (D₂O, 400 MHz) reveals:
Interactive Table 2: Key NMR Assignments
Tautomer | Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|---|
5-Hydroxy-1H-imidazole | H-2 | 7.68 | Singlet |
H-5 | 7.42 | Singlet | |
–CH₂– | 3.85 | Singlet | |
4-Oxo-2,5-dihydro | H-5 | 7.25 | Singlet |
–CH₂– | 3.82 | Singlet | |
N1-H | 10.20 | Singlet (br) |
Infrared (IR) Spectroscopy:FTIR (KBr pellet) shows:
X-ray Crystallography:Though crystallographic data for 5-hydroxyimidazole-4-acetic acid is limited in the search results, studies on its 5-substituted analogues (e.g., 5-methyl or 5-phenyl derivatives) reveal that the imidazole ring and acetic acid side chain are nearly coplanar. Hydrogen bonding between the carboxylic acid and ring nitrogen (N1 or N3) stabilizes the solid-state conformation. Docking studies suggest Thr129 (GABAₐ receptor) or Ser168 (GABA꜀ receptor) residues are critical for binding via H-bonding with the carboxylate [1].
5-Hydroxyimidazole-4-acetic acid exhibits complex tautomerism due to:
Fig. 1: Tautomeric Equilibrium
5-Hydroxyimidazole-4-acetic acid (Enol form) ⇌ 4-Oxo-4,5-dihydroimidazole-5-acetic acid (Oxo form)
Experimental data (NMR, IR) confirms the oxo tautomer (4-oxo-4,5-dihydroimidazole-5-acetic acid) dominates in solution and solid states [2] [3]. This preference arises from:
Isomeric variants include 4-hydroxyimidazole-5-acetic acid, where substituent positions are reversed. This isomer shows distinct NMR behavior (e.g., –CH₂– at δ 3.45 ppm) and reduced stability due to the absence of intramolecular H-bonding in the oxo form [3].
Conformational Analysis:The acetic acid side chain adopts two primary rotamers relative to the imidazole ring:
Table 3: Conformational Energy Differences
Parameter | Syn Conformer | Anti Conformer |
---|---|---|
Relative Energy (kJ/mol) | 0.0 | +2.1 |
Dihedral Angle θ | 0° | 180° |
H-bonding with ring | Yes (in oxo form) | Weak/None |
The syn rotamer is stabilized by an intramolecular hydrogen bond between the carboxylic OH and the C4=O group (oxo tautomer) or N3 (enol tautomer), reducing its energy by 1.5–2.5 kcal/mol versus the anti rotamer [3].
Resonance Hybridization:The oxo tautomer exhibits significant resonance delocalization:
This delocalization lowers the pKₐ of the carboxylic acid (pKₐ ≈ 3.5) compared to standard alkyl acids (pKₐ ~4.8), while the imidazolone N1–H remains weakly acidic (pKₐ >12) [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7